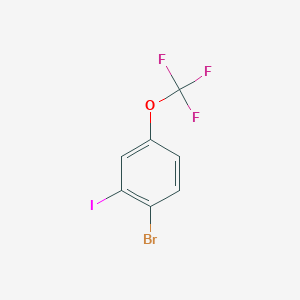

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

描述

Table 1: Comparative Properties of Halogenated Trifluoromethoxybenzenes

Key trends:

- Density : Increases with heavier halogens (Br/I > H) due to greater atomic mass .

- Boiling point : Highest for iodinated compounds due to stronger London dispersion forces .

- LogP : Higher values correlate with increased halogen content and -OCF$$_3$$ lipophilicity .

Reactivity differences arise from substituent positions:

属性

IUPAC Name |

1-bromo-2-iodo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKTVNYRQWCNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681968 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121586-26-2 | |

| Record name | 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and General Approach

- The typical precursor is 1-iodo-4-(trifluoromethoxy)benzene , which undergoes bromination to introduce the bromine atom at the ortho position relative to iodine.

- Alternatively, synthesis can start from 4-(trifluoromethoxy)aniline , which is first brominated and then iodinated.

Bromination Step

- Bromination is commonly performed using elemental bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- The reaction is carried out in an inert organic solvent like dichloromethane or chloroform.

- Temperature control is critical, typically maintained at room temperature or slightly elevated (25–40 °C) to favor mono-bromination.

- Catalysts such as FeBr3 may be used to enhance electrophilic substitution.

Iodination Step

- Iodination can be achieved using iodine monochloride (ICl) or iodine in the presence of oxidizing agents.

- Directed ortho-metalation (using strong bases like n-butyllithium) followed by quenching with iodine can also be employed for regioselective iodination.

- The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid at controlled temperatures.

Purification

- The crude product is purified by column chromatography using silica gel with a hexane/ethyl acetate solvent system.

- Recrystallization from solvents such as ethanol or dichloromethane can further enhance purity.

- Purity is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), aiming for ≥95% purity.

Industrial Production Considerations

- Industrial scale synthesis employs continuous flow reactors to optimize reaction time and yield.

- Automated control of temperature, pressure, and stoichiometry minimizes by-products such as dihalogenated derivatives.

- Solvent recovery and recycling systems are integrated to reduce environmental impact.

- Quality control includes rigorous spectroscopic analysis (NMR, HPLC) and elemental analysis.

Detailed Reaction Scheme Example

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Start with 1-iodo-4-(trifluoromethoxy)benzene | Bromination with Br2/FeBr3 in CH2Cl2, RT | Introduces bromine at ortho position |

| 2 | Purification by silica gel chromatography | Isolate 1-bromo-2-iodo-4-(trifluoromethoxy)benzene | Remove unreacted starting materials and by-products |

| 3 | Optional recrystallization | Enhance purity to >95% | Use ethanol or dichloromethane |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent | Dichloromethane, Chloroform | Inert, non-polar solvents preferred |

| Brominating Agent | Br2, N-bromosuccinimide (NBS) | Controlled addition to avoid over-bromination |

| Iodinating Agent | ICl, I2 with oxidants, or ortho-metalation | Regioselective iodination |

| Temperature | 20–40 °C | Room temperature or slightly elevated |

| Reaction Time | 2–4 hours | Monitored to prevent overreaction |

| Purification | Silica gel chromatography, recrystallization | Ensures ≥95% purity |

| Yield | Typically 60–80% | Dependent on reaction optimization |

化学反应分析

Types of Reactions: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the oxidation state.

Substitution: Substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Derivatives with reduced halogen content.

Substitution Products: Compounds with different functional groups replacing the halogens.

科学研究应用

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological systems and interactions.

Industry: The compound is used in the production of materials with specific properties.

作用机制

The mechanism by which 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene exerts its effects involves its reactivity with various reagents and its ability to participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Structural Features and Substituent Effects

The table below compares 1-bromo-2-iodo-4-(trifluoromethoxy)benzene with similar halogenated benzene derivatives:

Reactivity in Cross-Coupling Reactions

- Target Compound : In Pd-catalyzed annulative π-extension reactions with 1-arylimidazoles, it forms imidazo[1,5-f]phenanthridines in 37–51% yields. The iodine substituent facilitates oxidative addition, while bromine allows sequential coupling .

- 1-Bromo-4-(trifluoromethoxy)benzene : Demonstrates superior reactivity in direct arylations with heteroarenes (e.g., 2-methylthiophene), achieving 93–95% yields under mild conditions . The para-bromine position minimizes steric hindrance.

- Meta- and Ortho-Substituted Analogs : 1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-2-(trifluoromethoxy)benzene show slightly reduced yields (69–89%) due to steric and electronic effects .

Electronic and Steric Considerations

- Trifluoromethoxy Group: The -OCF₃ group withdraws electrons via inductive effects, polarizing the aromatic ring and accelerating oxidative addition in Pd-catalyzed reactions. This effect is more pronounced than in methoxy (-OCH₃) or methyl (-CH₃) analogs .

- Halogen Reactivity Hierarchy: Iodine’s lower bond dissociation energy (vs. Br or Cl) makes it more reactive in Sonogashira couplings (), while bromine serves as a stable leaving group for subsequent functionalization .

生物活性

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. The presence of bromine, iodine, and a trifluoromethoxy group in its structure suggests diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H3BrF3IO

- Molecular Weight : Approximately 408.98 g/mol

- Structural Features : The compound features a benzene ring substituted with bromine, iodine, and a trifluoromethoxy group, which contributes to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : The compound can interact with enzymes, influencing metabolic pathways. Its trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and enzyme interaction.

- Halogen Bonding : The iodine atom's ability to participate in halogen bonding may enhance binding affinity to biological targets, potentially modulating receptor activities.

- Cellular Effects : It influences cellular processes such as growth, differentiation, and apoptosis by altering gene expression and cellular signaling pathways.

Biological Activities

Research highlights several potential biological activities associated with this compound:

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. While specific data on this compound is limited, similar halogenated compounds have shown significant antimicrobial effects against various pathogens.

Anticancer Properties

This compound is also being explored for its anticancer potential. Compounds with similar structures have demonstrated activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Study on Anticancer Activity

A study investigated the anticancer effects of halogenated compounds similar to this compound. The results indicated that these compounds could inhibit cancer cell proliferation in vitro. Specific IC50 values were determined for various cell lines, showing promising results for further development .

Enzyme Interaction Studies

Research focused on the interaction of trifluoromethoxy-substituted compounds with specific enzymes involved in metabolic pathways. The studies revealed that these compounds could modulate enzyme activity significantly, suggesting potential therapeutic applications in metabolic disorders .

Data Summary Table

常见问题

Q. What are the standard synthetic routes for 1-bromo-2-iodo-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation of a trifluoromethoxy-substituted benzene precursor. For example, bromination can be achieved using Br₂ with FeBr₃ as a catalyst under controlled temperatures (40–60°C), followed by iodination via an Ullmann coupling or direct electrophilic substitution with iodine monochloride (ICl) . Key factors include:

- Catalyst selection : FeBr₃ enhances regioselectivity for bromination at the ortho position.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve iodine incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the dihalogenated product.

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for Br₂:substrate) and reaction time (6–8 hours for bromination) .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

- Methodological Answer : Analytical techniques include:

- ¹H/¹³C NMR : Confirms substitution pattern (e.g., integration ratios for aromatic protons, coupling constants). The trifluoromethoxy group (-OCF₃) appears as a singlet in ¹⁹F NMR .

- GC-MS/HPLC : Quantifies purity (>95% typically required for research-grade material).

- X-ray crystallography : Resolves steric effects of bulky substituents (e.g., bromine and iodine) on the benzene ring .

Advanced Research Questions

Q. What challenges arise in utilizing this compound for cross-coupling reactions (e.g., Suzuki-Miyaura), and how are they mitigated?

- Methodological Answer : Challenges include:

- Steric hindrance : The trifluoromethoxy group and adjacent halogens impede catalyst access. Solutions:

- Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates .

- Elevate reaction temperatures (80–100°C) to enhance reactivity .

- Competitive side reactions : Iodo groups may undergo premature elimination. Mitigation:

- Employ low-coordinate Pd catalysts (e.g., Pd(OAc)₂) to favor oxidative addition .

- Add silver salts (Ag₂CO₃) to suppress halide exchange .

Q. How does the electronic influence of the trifluoromethoxy group affect regioselectivity in electrophilic aromatic substitution?

- Methodological Answer : The -OCF₃ group is a strong electron-withdrawing meta-director due to its inductive (-I) effect. Computational studies (DFT) show:

- Charge distribution : The meta position to -OCF₃ exhibits partial positive charge, favoring bromine/iodine substitution .

- Kinetic vs. thermodynamic control : At lower temperatures (<50°C), bromination favors the meta position; higher temperatures (>80°C) may shift to para due to steric repulsion .

Q. What strategies are employed to study its biological interactions (e.g., enzyme inhibition) given its lipophilicity?

- Methodological Answer :

- LogP optimization : The compound’s high lipophilicity (predicted XLogP ≈ 3.7) necessitates formulation in DMSO/PBS mixtures for in vitro assays .

- Fluorine labeling : ¹⁹F NMR tracks binding to biomolecules (e.g., serum albumin) in real-time .

- Docking studies : Molecular dynamics simulations model interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated analogs: How to reconcile data?

- Methodological Answer : Variations in melting points (e.g., 46–48°C for 1-bromo-3-fluoro-4-iodobenzene vs. 153–155°C for 1-bromo-4-(trifluoromethoxy)benzene ) arise from:

- Crystallinity differences : Bulky -OCF₃ groups disrupt packing, lowering melting points.

- Impurity profiles : Trace solvents (e.g., DMF) depress observed values. Resolution:

- Validate purity via DSC (differential scanning calorimetry) .

- Compare data from peer-reviewed sources (e.g., PubChem, CAS) over vendor catalogs .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in halogenation reactions?

- Methodological Answer :

- Ventilation : Use fume hoods for Br₂/ICl due to toxicity (TLV-TWA: 0.1 ppm).

- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and flame-retardant lab coats .

- Waste disposal : Halogenated byproducts require neutralization (Na₂S₂O₃) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。